An In-depth Technical Guide to the Absorption Spectrum of Ethyl Violet C.I. 42600
An In-depth Technical Guide to the Absorption Spectrum of Ethyl Violet C.I. 42600
This technical guide provides a comprehensive overview of the absorption spectrum of Ethyl Violet C.I. 42600, tailored for researchers, scientists, and professionals in drug development. This document outlines the key spectral characteristics of this cationic triarylmethane dye, details the experimental protocols for its analysis, and presents logical workflows through diagrammatic representations.
Core Properties of Ethyl Violet C.I. 42600
Ethyl Violet, with the Colour Index number 42600 and CAS number 2390-59-2, is a synthetic dye with a molecular formula of C₃₁H₄₂ClN₃ and a molecular weight of 492.15 g/mol .[1][2][3][4] It appears as a dark green crystalline powder and is soluble in water.[2][5] Its applications are diverse, ranging from a general histological and pathological stain to a component in inks and a potential agent in photodynamic therapy.[1][2]
Quantitative Absorption Data
The absorption of light by Ethyl Violet is dependent on the solvent used. The maximum absorption wavelength (λmax) is a key parameter derived from the absorption spectrum. The molar absorptivity (ε), a measure of how strongly the dye absorbs light at a specific wavelength, is another critical quantitative value.
| Parameter | Value | Solvent/Conditions |
| λmax | 596 nm | Water[1] |
| λmax | 590 - 600 nm | 50:50 IMS/H₂O |
| λmax | 548 nm | In the presence of sodium dodecyl sulfate[6] |
| Molar Extinction Coefficient (ε) | ≥12000 | at 250-256nm in water at 0.003mg/mL[1] |
| Molar Extinction Coefficient (ε) | ≥17000 | at 304-310nm in water at 0.003mg/mL[1] |
Experimental Protocol: Determination of Absorption Spectrum
The following is a detailed methodology for determining the absorption spectrum of Ethyl Violet C.I. 42600 using a UV-Visible spectrophotometer. This protocol is synthesized from established laboratory procedures for dye analysis.[7][8][9][10]
1. Materials and Equipment:
-
UV-Visible Spectrophotometer (e.g., Agilent Cary 60 or HP-8452A)[7][8]
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Quartz or glass cuvettes (1 cm path length)[10]
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Ethyl Violet C.I. 42600
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Appropriate solvent (e.g., deionized water, ethanol, or a specified buffer)
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Volumetric flasks and pipettes for accurate dilutions
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Lint-free tissues (e.g., KimWipes)
2. Preparation of Solutions:
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Stock Solution: Accurately weigh a small amount of Ethyl Violet powder and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of a specific concentration (e.g., 10⁻⁴ M).
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Working Solutions: Prepare a series of dilutions from the stock solution to create standards of varying concentrations. This is crucial for verifying the Beer-Lambert Law and determining the molar absorptivity.
3. Spectrophotometer Setup and Calibration:
-
Turn on the spectrophotometer and allow the lamp to warm up for the recommended time (typically 3-5 minutes) to ensure a stable light source.[8]
-
Set the desired wavelength range for the scan. For visible dyes like Ethyl Violet, a range of 380 nm to 800 nm is appropriate.[8][11]
-
Blanking/Zeroing: Fill a clean cuvette with the solvent used to prepare the dye solutions. Place it in the spectrophotometer and record a baseline spectrum. This "blank" measurement is subtracted from subsequent sample measurements to correct for absorbance from the solvent and the cuvette itself.[8][12]
4. Sample Measurement:
-
Rinse a clean cuvette with a small amount of the dye solution to be measured, then fill the cuvette approximately three-quarters full.
-
Wipe the clear sides of the cuvette with a lint-free tissue to remove any fingerprints or smudges.[12]
-
Place the cuvette in the sample holder of the spectrophotometer, ensuring the clear sides are aligned with the light path.
-
Initiate the scan to record the absorbance spectrum. The instrument will plot absorbance as a function of wavelength.
-
For optimal results, the maximum absorbance should ideally be between 0.2 and 1.0 absorbance units.[7] Adjust the concentration of the dye solution if necessary.
5. Data Analysis:
-
From the resulting spectrum, identify the wavelength of maximum absorbance (λmax).
-
If a series of dilutions were measured, plot a calibration curve of absorbance at λmax versus concentration.
-
According to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), the slope of the calibration curve will be equal to the molar absorptivity (assuming a 1 cm path length).
Diagrammatic Representations
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the spectrophotometric analysis of Ethyl Violet.
Caption: Experimental workflow for spectrophotometric analysis.
Caption: Relationship of terms in the Beer-Lambert Law.
References
- 1. ETHYL VIOLET | 2390-59-2 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. carlroth.com [carlroth.com]
- 4. techmate.co.uk [techmate.co.uk]
- 5. molekula.com [molekula.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. staff.u-szeged.hu [staff.u-szeged.hu]
- 10. lakeheadu.ca [lakeheadu.ca]
- 11. ursinus.edu [ursinus.edu]
- 12. science.valenciacollege.edu [science.valenciacollege.edu]
